2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile
CAS No.: 519016-81-0
Cat. No.: VC21078075
Molecular Formula: C13H12N2S
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 519016-81-0 |
|---|---|
| Molecular Formula | C13H12N2S |
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile |
| Standard InChI | InChI=1S/C13H12N2S/c1-8-3-4-9(2)10(5-8)12-7-16-13(15)11(12)6-14/h3-5,7H,15H2,1-2H3 |
| Standard InChI Key | YGAOADHWCFBYHS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)N |
Introduction
Chemical Properties and Structure
2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring with specific functional groups. Its molecular formula is C13H12N2S with a molecular weight of 228.31 g/mol. The compound is identified in chemical databases with CAS Number 519016-81-0.
Structural Characteristics
The compound contains several important structural elements:
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A thiophene ring (five-membered heterocyclic structure containing sulfur)
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An amino group (-NH2) at position 2
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A cyano group (-CN) at position 3
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A 2,5-dimethylphenyl substituent at position 4
These structural elements contribute to its chemical reactivity and potential biological interactions.
Physical Properties
The physical characteristics of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile include:
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2S |
| Molecular Weight | 228.31 g/mol |
| Physical State | Solid |
| CAS Number | 519016-81-0 |
| InChI Key | YGAOADHWCFBYHS-UHFFFAOYSA-N |
Synthesis Methods
Several synthetic routes have been documented for preparing 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile and its structural analogues.
Primary Synthetic Pathways
The synthesis typically involves one of two main approaches:
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Reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone
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Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization
These synthetic pathways have been studied using high-level quantum chemical calculations to elucidate their mechanisms.
Mechanism Insights
Research published in ACS Omega has investigated the mechanisms of similar reactions using density functional theory (DFT) studies. For comparable dihydrothiophene compounds, the reaction between α-thiocyanatoacetophenone and cyanothioacetamide proceeds through formation of a Michael adduct that subsequently undergoes cyclization .
Chemical Reactions
2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile participates in various chemical reactions that highlight its versatility as a chemical building block.
Oxidation Reactions
The compound can undergo oxidation reactions, typically involving oxidizing agents to introduce oxygen-containing functional groups. These reactions can modify the thiophene ring or the functional groups attached to it.
Reduction Reactions
Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically target the cyano group or other reducible functionalities.
Substitution Reactions
Both nucleophilic and electrophilic substitution reactions are possible with this compound. These reactions allow for the modification of the structure by replacing existing functional groups with new ones, expanding the range of derivatives that can be synthesized.
Biological and Pharmaceutical Applications
The biological activity of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile makes it a compound of interest in pharmaceutical research.
Mechanism of Action
The biological mechanism of action involves molecular interactions with specific targets in biological systems. The compound's thiophene structure and functional groups enable it to bind with enzymes or receptors that are involved in disease processes.
Material Science Applications
Beyond biological applications, 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile has potential uses in material science.
Organic Electronics
The compound's electronic properties, particularly those derived from its thiophene structure, make it suitable for applications in:
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Organic semiconductors
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Light-emitting diodes (OLEDs)
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Advanced conductive materials
These applications leverage the compound's conductivity and stability characteristics.
Comparison with Similar Compounds
To better understand 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile, it is useful to compare it with structurally related compounds.
Comparison with 2-amino-4,5-dimethyl-thiophene-3-carbonitrile
While similar in core structure, 2-amino-4,5-dimethyl-thiophene-3-carbonitrile (CAS: 4651-94-9) differs in its substitution pattern:
| Property | 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile | 2-amino-4,5-dimethyl-thiophene-3-carbonitrile |
|---|---|---|
| Molecular Formula | C13H12N2S | C7H8N2S |
| Molecular Weight | 228.31 g/mol | 152.22 g/mol |
| Substituents | 2,5-dimethylphenyl at position 4 | Methyl groups at positions 4 and 5 |
| CAS Number | 519016-81-0 | 4651-94-9 |
These differences in structure lead to distinct chemical behaviors and applications .
Comparison with Dihydrothiophene Derivatives
Trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles represent another class of related compounds. These compounds differ in having a partially saturated thiophene ring with a benzoyl group at position 5 .
Research Directions and Future Perspectives
Current research on 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile and related compounds suggests several promising future directions.
Synthesis Optimization
Research continues to focus on developing more efficient and environmentally friendly synthesis methods, including:
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Green chemistry approaches
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Catalyst optimization
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One-pot synthesis methods
Derivative Development
The core structure of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile serves as a foundation for creating new derivatives with enhanced properties or specific functionalities for targeted applications.
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